Valomaciclovir Stearate

herpes zoster prodrug dosing frequency

Valomaciclovir stearate is the L-valine and stearic acid diester prodrug of omaciclovir (H2G)—an acyclic guanosine derivative with a mechanism of action fundamentally distinct from acyclovir-based antivirals. This dual-promoiety design enables active PEPT1-mediated intestinal absorption and enhanced lipophilicity, supporting once-daily oral dosing demonstrated in Phase 2b clinical trials. Its active moiety forms a relatively stable triphosphate with unique inhibitory kinetics against VZV DNA polymerase, making it non-interchangeable with valacyclovir or famciclovir. Ideal for VZV resistance studies, structure-activity relationship characterization, and prodrug pharmacokinetic investigations. Available in thermodynamically stable Polymorph A with full certification.

Molecular Formula C33H58N6O5
Molecular Weight 618.9 g/mol
CAS No. 195156-77-5
Cat. No. B1682142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValomaciclovir Stearate
CAS195156-77-5
SynonymsValomaciclovir stearate;  A-174606.0;  ABT-606;  EPB-348;  MIV-606;  RP-606;  A174606.0;  ABT606;  EPB348;  MIV606;  RP606.
Molecular FormulaC33H58N6O5
Molecular Weight618.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1
InChIKeyACBSZTQIFTYFGH-IAPPQJPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valomaciclovir Stearate (CAS 195156-77-5): Prodrug Profile and Clinical Development Status for Antiviral Applications


Valomaciclovir stearate (CAS 195156-77-5; synonyms: ABT-606, EPB-348, MIV-606, A-174606.0) is a nucleoside analog prodrug in advanced clinical development for the treatment of herpes zoster (shingles) [1]. The compound functions as the L-valine and stearic acid diester prodrug of omaciclovir (H2G), an acyclic guanosine derivative that selectively inhibits viral DNA polymerase following phosphorylation by viral thymidine kinase [2]. Valomaciclovir stearate has completed Phase 2b clinical evaluation (NCT00831103) for acute herpes zoster in immunocompetent adults and has been investigated for Epstein-Barr virus-associated infectious mononucleosis [3]. As an investigational agent not yet approved by the FDA, EMA, or other major regulatory authorities, it represents a research-stage compound with potential for once-daily oral dosing [4].

Why Valomaciclovir Stearate Cannot Be Interchanged with Valacyclovir, Famciclovir, or Acyclovir in Research Applications


Valomaciclovir stearate is the L-valine and stearic acid diester prodrug of omaciclovir (H2G), which is structurally and mechanistically distinct from the active metabolites of clinically approved antivirals [1]. While valacyclovir is the L-valyl ester prodrug of acyclovir and famciclovir is the prodrug of penciclovir, valomaciclovir stearate delivers omaciclovir—an acyclic guanosine derivative that forms a relatively stable triphosphate with distinct inhibitory kinetics against varicella-zoster virus (VZV) DNA polymerase . This fundamental difference in the active moiety means that in vitro activity profiles, resistance cross-susceptibility patterns, and pharmacokinetic properties cannot be extrapolated from acyclovir-based agents [2]. Furthermore, the dual-promoiety design (valine for active intestinal transport plus stearic acid for enhanced lipophilicity) confers unique physicochemical and formulation characteristics that render valomaciclovir stearate non-interchangeable with single-promoiety prodrugs . The compound's once-daily dosing capability, supported by Phase 2b clinical data, contrasts with the three-times-daily regimen required for valacyclovir in herpes zoster treatment, representing a distinct therapeutic profile [3].

Valomaciclovir Stearate: Quantitative Differentiation Evidence Against Valacyclovir and In-Class Comparators


Once-Daily Dosing of Valomaciclovir Stearate vs. Three-Times-Daily Valacyclovir: Phase 2b Non-Inferiority Trial Data

In a randomized, double-blind, active-controlled Phase 2b trial (NCT00831103), once-daily oral valomaciclovir stearate demonstrated non-inferiority to three-times-daily valacyclovir for the treatment of acute herpes zoster in immunocompetent adults [1]. The study evaluated valomaciclovir at doses of 1000 mg, 2000 mg, and 3000 mg once daily versus valacyclovir 1000 mg three times daily, with the primary endpoint being time to complete crusting of herpes zoster lesions [1].

herpes zoster prodrug dosing frequency

Time to Cessation of New Lesion Formation: Valomaciclovir Stearate Demonstrates Numerically Favorable Trend

In the Phase 2b head-to-head trial (NCT00831103), valomaciclovir stearate 2000 mg once daily demonstrated a numerically shorter median time to cessation of new lesion formation (2 days) compared to valacyclovir 1000 mg three times daily (3 days) [1]. Although the difference did not reach statistical significance for superiority, this trend suggests that valomaciclovir may offer comparable or potentially faster control of viral replication and lesion progression.

herpes zoster lesion cessation antiviral efficacy

Adverse Event Profile: Comparable Safety to Valacyclovir with Potential Advantage in Nausea Incidence

In the Phase 2b comparative trial, the incidence of treatment-emergent adverse events was similar between valomaciclovir stearate and valacyclovir groups, with no statistically significant differences in overall safety profile [1]. Notably, the incidence of nausea—a common gastrointestinal adverse effect of oral antiviral prodrugs—was numerically lower with valomaciclovir stearate 2000 mg QD compared to valacyclovir 1000 mg TID [1]. This tolerability profile may be attributable to the dual-promoiety design incorporating stearic acid, which may modulate gastrointestinal exposure to the active moiety.

safety tolerability adverse events

Active Moiety Differentiation: Omaciclovir (H2G) Forms a Relatively Stable Triphosphate with Distinct Inhibitory Profile vs. Acyclovir Triphosphate

Valomaciclovir stearate delivers omaciclovir (H2G), which is phosphorylated by viral thymidine kinase to form H2G-triphosphate—a relatively stable inhibitor of VZV DNA polymerase [1]. This contrasts with valacyclovir, which delivers acyclovir, and famciclovir, which delivers penciclovir. While direct head-to-head comparative IC50 data between omaciclovir and acyclovir in identical assay systems are limited in publicly available literature, omaciclovir has been characterized as forming high intracellular concentrations of the active triphosphate that exhibits potent inhibition of viral DNA synthesis [2].

DNA polymerase inhibition VZV triphosphate stability

Polymorph A: Thermally Stable Crystalline Form with Defined Physicochemical Characteristics

Patent literature (WO/2008/118282) describes multiple crystalline polymorphs of valomaciclovir, with Polymorph A identified as both the most crystalline and thermodynamically the most stable polymorphic form [1]. This crystalline form exhibits defined solubility characteristics in lower alkanol solvents (C1-C6 alcohols) [1]. For procurement and research applications, specification of the desired polymorphic form is essential, as different crystalline modifications can exhibit distinct physicochemical properties affecting dissolution, bioavailability, and formulation behavior.

crystallinity polymorph thermodynamic stability

Valomaciclovir Stearate: Recommended Research and Procurement Applications Based on Evidence Profile


In Vitro Studies of VZV DNA Polymerase Inhibition and Resistance Profiling

Valomaciclovir stearate is suitable for in vitro investigations of VZV DNA polymerase inhibition mechanisms, particularly studies comparing the inhibitory kinetics of omaciclovir triphosphate versus acyclovir triphosphate. Researchers studying antiviral resistance should note that H2G-resistant VZV variants exhibit cross-resistance to acyclovir [1]; however, the distinct triphosphate stability profile of omaciclovir may offer different susceptibility patterns against certain VZV strains. The compound serves as a research tool for characterizing structure-activity relationships of acyclic guanosine derivatives [2].

Preclinical Pharmacokinetic and Prodrug Activation Studies

The dual-promoiety design (L-valine ester for active intestinal peptide transporter (PEPT1)-mediated absorption plus stearic acid ester for enhanced lipophilicity) makes valomaciclovir stearate a valuable reference compound for studying amino acid ester prodrug strategies [1]. Researchers investigating oral bioavailability enhancement of nucleoside analogs can utilize this compound to examine the contributions of each promoiety to absorption, first-pass metabolism, and conversion to the active moiety [1]. Comparative pharmacokinetic studies with single-promoiety prodrugs (e.g., valacyclovir) may elucidate structure-bioavailability relationships [2].

Reference Standard for Analytical Method Development and Impurity Profiling

Valomaciclovir stearate (CAS 195156-77-5) is available as a high-purity reference standard (≥97% purity by HPLC) suitable for analytical method development and validation [1]. The compound's defined polymorphic forms (particularly Polymorph A, the most thermodynamically stable crystalline form) provide a basis for solid-state characterization studies using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) [2]. Procurement specifications should include polymorph identity and purity certification to ensure research reproducibility [1].

Investigational Clinical Development for Once-Daily Herpes Zoster Therapy

Based on Phase 2b clinical data demonstrating non-inferiority to valacyclovir with once-daily dosing [1], valomaciclovir stearate remains a candidate for further clinical development in herpes zoster. The compound's completed Phase 2b trial (NCT00831103) provides a foundation for designing Phase 3 registration studies, should development resume [2]. Researchers investigating novel anti-VZV agents may reference valomaciclovir stearate as a comparator or benchmark for next-generation nucleoside analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valomaciclovir Stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.